RS 0481 is derived from the biotransformation of specific thiazolidinecarboxamide compounds. It has been studied for its role in enhancing antitumor activity through host-mediated mechanisms, suggesting its relevance in cancer therapeutics. The classification of RS 0481 as a thiazolidine derivative indicates that it contains a five-membered ring structure with sulfur and nitrogen, which is characteristic of this class of compounds.
The synthesis of RS 0481 typically involves several chemical reactions, including Suzuki coupling reactions, which are commonly employed to form carbon-carbon bonds. The specific synthetic route for RS 0481 can be outlined as follows:
The conditions for these reactions often require careful control of temperature and pressure to optimize yield and purity.
The molecular structure of RS 0481 can be described by its thiazolidine core, which includes:
The molecular formula for RS 0481 is C17H18N2O2S, indicating a complex structure that may interact with biological targets effectively. Structural analysis techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the identity and purity of RS 0481.
RS 0481 participates in several types of chemical reactions, including:
These reactions are essential for modifying RS 0481's properties and enhancing its pharmacological profile.
The mechanism of action for RS 0481 involves its interaction with specific cellular targets that mediate antitumor effects. While detailed mechanisms remain under investigation, it is hypothesized that RS 0481 may:
Research into the precise molecular interactions and pathways affected by RS 0481 is ongoing, aiming to elucidate its full therapeutic potential.
The physical and chemical properties of RS 0481 include:
These properties influence how RS 0481 behaves in biological environments and affect its efficacy as a therapeutic agent.
RS 0481 has potential applications in various scientific fields:
Given these applications, ongoing research into RS 0481 aims to optimize its use in therapeutic contexts while expanding our understanding of thiazolidine derivatives in medicinal chemistry.
RS 0481 (chemical name: (4R)-3-benzoyl-N-[(1R)-1-phenylethyl]-4-thiazolidinecarboxamide) is a synthetic immunomodulatory compound with demonstrated efficacy in restoring antitumor immune responses. This small-molecule agent, molecular formula C₁₉H₂₀N₂O₂S, represents a class of rationally designed therapeutics targeting immune dysfunction in oncology. Its discovery emerged from systematic efforts to develop compounds capable of reversing tumor-induced immunosuppression without triggering generalized hyperactivation. Preclinical studies position RS 0481 as a unique modulator of lymphocyte function and cytokine responsiveness, distinguishing it from broad-spectrum immunostimulants [2] [7].
RS 0481 features a stereochemically defined structure with two chiral centers, established as the (4R,1'R) configuration through synthetic and analytical studies. The molecule comprises three key domains:
Table 1: Atomic Composition and Structural Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₀N₂O₂S |
Exact Mass | 340.12 g/mol |
SMILES Notation | C[C@H](C1=CC=CC=C1)NC(=O)[C@@H]2CSCN2C(=O)C3=CC=CC=C3 |
InChI Key | MEXWLVVJOPSWLN-PBHICJAKSA-N |
Stereochemistry | (4R,1'R) configuration |
CAS Registry Number | 126769-16-2 |
Elemental analysis confirms composition: Carbon 67.03%, Hydrogen 5.92%, Nitrogen 8.23%, Oxygen 9.40%, Sulfur 9.42%. X-ray crystallography and NMR studies verify the relative stereochemistry critical for biological activity. The thiazolidine ring adopts an envelope conformation, while amide bonds maintain planarity, facilitating target engagement [2] [3] [4].
RS 0481 displays characteristic properties of a non-polar, synthetically accessible small molecule:
Table 2: Physicochemical Profile
Parameter | Characteristics |
---|---|
Purity Specifications | >98% (HPLC-UV) |
Solubility Profile | DMSO: >50 mg/mL; Water: <0.1 mg/mL |
Stability | -20°C long-term; 4°C for short-term storage |
Spectral Signatures | λmax (MeOH): 258 nm; FT-IR: 1665 cm⁻¹ (C=O) |
LogP (Predicted) | 2.8 ± 0.3 (Hydrophobic character) |
Chemical stability studies indicate susceptibility to hydrolysis under strongly alkaline conditions (pH >10), with degradation occurring at the carboxamide linkage. Photostability testing confirms no significant decomposition under standard laboratory lighting. The compound's hydrophobic nature (predicted LogP ≈2.8) facilitates membrane permeability, aligning with its oral bioavailability in murine models [1] [2].
RS 0481 emerged from targeted drug discovery efforts in the late 1980s by researchers investigating small-molecule immunomodulators. The compound was first synthesized and characterized in 1990 at the Sankyo Research Laboratories (Japan) through systematic structure-activity optimization of thiazolidine derivatives. Initial screening identified its capacity to restore delayed-type hypersensitivity responses in immunocompromised murine hosts.
The seminal 1991 study by Kurakata et al. established RS 0481's bioactivity profile using the X5563 plasmacytoma mouse model. Key findings included:
Mechanistic investigations revealed RS 0481 uniquely targeted tumor-induced immune dysfunction rather than acting as a general immunostimulant. This discrimination between pathological and physiological immune states represented a paradigm shift from contemporaneous immunotherapies like levamisole. Patent analysis indicates composition-of-matter protection expired circa 2011, though therapeutic use patents may remain in force [1] [7].
RS 0481 occupies a distinctive niche within immunomodulator classifications based on its mechanism:
Unlike checkpoint inhibitors (e.g., anti-CTLA-4) or cytokine therapies (e.g., IL-2), RS 0481 operates through multimodal immunocorrection:
Table 3: Immunomodulatory Mechanisms Compared to Standard Agents
Mechanism | RS 0481 | Standard Immunomodulators |
---|---|---|
CTL Activation | Tumor-specific enhancement | Generalized stimulation |
Macrophage Modulation | Selective in tumor hosts | Non-selective activation |
Cytokine Induction | IL-2/MAF production increase | Direct cytokine administration |
Suppressor Cell Activity | Counteracts Treg suppression | Often enhances suppression |
This mechanistic profile positions RS 0481 as a biological response modifier rather than a direct activator, distinguishing it from TLR agonists (e.g., imiquimod) and nonspecific stimulants (e.g., complete Freund's adjuvant). Its activity depends on pre-existing (but suppressed) antitumor immunity, requiring intact lymphocyte populations for optimal function. This explains the absence of activity in athymic nude mouse models and its dependency on T-cell-mediated responses for metastasis inhibition [1] [7].
Table 4: Classification Parameters
Classification Axis | RS 0481 Properties |
---|---|
Molecular Target | Undefined (modulates cytokine signaling) |
Cell Type Specificity | Lymphocytes > Macrophages > Bone Marrow |
Tumor Selectivity | Yes (functional only in tumor-bearing hosts) |
Chemical Origin | Fully synthetic |
Therapeutic Category | Experimental immunorestorative agent |
The compound's ability to augment immune responses exclusively in tumor-bearing hosts suggests interaction with tumor-derived immunosuppressive factors. Research indicates RS 0481 reverses lymphocyte anergy induced by tumor necrosis factor-α (TNF-α) and transforming growth factor-β (TGF-β), though direct molecular targets remain unidentified. Its classification continues to evolve as new mechanistic data emerge regarding its impact on PD-1/PD-L1 axis regulation [1] [7].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: